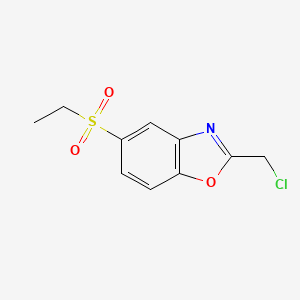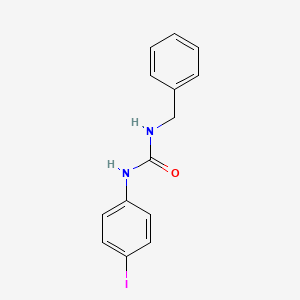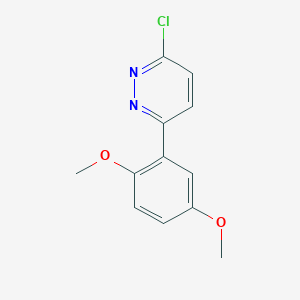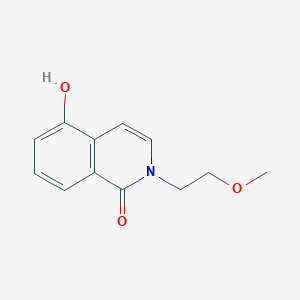
4-(3-溴苯基)-3-甲基-1H-吡唑-5-胺
描述
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和光谱分析
对一个密切相关的化合物,4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺,进行了X射线衍射、傅里叶变换红外光谱、紫外-可见光谱和核磁共振光谱的结构表征研究。理论密度泛函理论(DFT)计算与实验结果一致,表明由于负HOMO和LUMO能量,分子结构稳定。HOMO和LUMO之间的能隙较小,暗示分子内电荷转移有助于非线性光学性质,突显了在光学材料和电子学中的应用潜力(Ö. Tamer et al., 2016)。
新化合物的合成
从4-(3-溴苯基)-3-甲基-1H-吡唑-5-胺衍生物合成新的furo[3,2-e]pyrazolo[3,4-b]吡唑啉和相关杂环化合物的研究显示了开发新的药理活性分子的潜力。这项研究为未来研究中探索这些化合物的生物活性开辟了途径(A. K. Kamal El‐Dean等,2018)。
抗菌应用
当将一个衍生化合物并入表面涂层和印刷油墨中时,其抗菌性能得到了探索。这项研究展示了利用这类化合物制造抗菌表面的潜力,这在医疗保健和食品行业中防止微生物生长和传播至关重要(H. A. El‐Wahab等,2015)。
抗病毒活性
另一项研究合成了一系列3-甲基-1,5-二苯基-1H-吡唑衍生物,评估了它们对单纯疱疹病毒的体外抗病毒活性。该研究突显了吡唑衍生物在开发新的抗病毒药物方面的潜力,建议进一步研究它们的作用机制以及对更广泛病毒谱的有效性(A. Tantawy et al., 2012)。
作用机制
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that these compounds may interact with their targets in a way that modulates cellular functions and biochemical pathways.
Biochemical Pathways
For instance, pyrazoline derivatives have been linked to the regulation of reactive oxygen species (ROS) and lipid peroxidation, both of which are key components of cellular oxidative stress .
Result of Action
Related compounds have been reported to exhibit neurotoxic potentials, affecting the activity of acetylcholinesterase and the level of malondialdehyde (mda) in the brain . These effects can lead to changes in behavioral parameters and swimming potential in aquatic organisms .
生化分析
Biochemical Properties
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve signal transmission. Additionally, 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance .
Cellular Effects
The effects of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can alter signaling pathways related to neurotransmitter release and synaptic plasticity . In cancer cells, 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine has been reported to induce apoptosis and inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine can change over time in laboratory settings. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of acetylcholinesterase and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, toxic or adverse effects can occur, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound on cellular function .
Transport and Distribution
The transport and distribution of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine within tissues can also affect its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
属性
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMEKBNNPAEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)


![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
